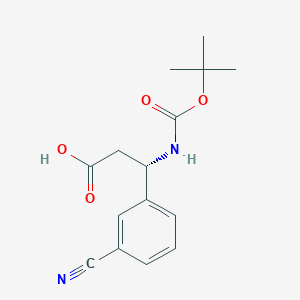

(S)-3-((tert-Butoxycarbonyl)amino)-3-(3-cyanophenyl)propanoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(S)-3-((tert-Butoxycarbonyl)amino)-3-(3-cyanophenyl)propanoic acid, also known as S-3-Boc-3-CN-propionic acid, is an organic compound with a wide range of applications in the field of organic chemistry. It is an important intermediate in the synthesis of pharmaceuticals, agricultural chemicals, and other organic compounds. This compound is also used in the synthesis of a variety of compounds, including peptides, amines, and other derivatives.

Applications De Recherche Scientifique

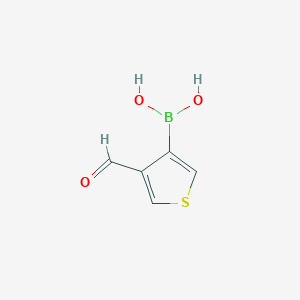

Boron Neutron Capture Therapy (BNCT)

Boronic acid compounds, such as this one, have received increasing attention in the field of medicinal chemistry as potential pharmaceutical agents . One of the most promising applications is in Boron Neutron Capture Therapy (BNCT), a non-invasive approach for the destruction of cancer cells . This therapy is based on the selective accumulation of boron-containing compounds into malignant cells, followed by irradiation with low-energy neutrons .

Enzyme Inhibitors

Boronic acid compounds are being developed as enzyme inhibitors . The unique chemical properties of boronic acids allow them to form reversible covalent complexes with enzymes, making them promising candidates for the development of novel enzyme inhibitors.

Controlled Drug Delivery

Boronic acid compounds are being explored for use in controlled drug delivery systems . The ability of these compounds to form reversible covalent bonds with diols allows for the creation of polymers that can respond to changes in the environment, such as pH or the presence of certain biomolecules.

Saccharide Sensors

The ability of boronic acids to form reversible covalent bonds with diols also makes them useful in the development of saccharide sensors . These sensors can be used to detect the presence of certain sugars, which is particularly useful in the management of diseases like diabetes.

Synthesis of Piperidine-based MCH R1 Antagonists

3-Cyanophenylboronic acid, a related compound, has been used as an intermediate in the synthesis of piperidine-based MCH R1 antagonists .

Preparation of 4-Aryl-1,8-naphthyridin-2(1H)-ones

3-Cyanophenylboronic acid has been used as a substrate in Suzuki coupling reactions to prepare 4-aryl-1,8-naphthyridin-2(1H)-ones .

Synthesis of Biaryl-based Phenylalanine Amino Acid Analogs

3-Cyanophenylboronic acid has been used as an intermediate in the synthesis of biaryl-based phenylalanine amino acid analogs, which are used as kainate receptors ligands .

Preparation of Phenylimidazole-based Ir(III) Complexes

3-Cyanophenylboronic acid has been used to prepare phenylimidazole-based Ir(III) complexes for phosphorescent blue OLED applications .

Propriétés

IUPAC Name |

(3S)-3-(3-cyanophenyl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N2O4/c1-15(2,3)21-14(20)17-12(8-13(18)19)11-6-4-5-10(7-11)9-16/h4-7,12H,8H2,1-3H3,(H,17,20)(H,18,19)/t12-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSPUAVCHVGCBGN-LBPRGKRZSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC(=O)O)C1=CC=CC(=C1)C#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CC(=O)O)C1=CC=CC(=C1)C#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60426707 |

Source

|

| Record name | (3S)-3-[(tert-Butoxycarbonyl)amino]-3-(3-cyanophenyl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60426707 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

290.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S)-3-((tert-Butoxycarbonyl)amino)-3-(3-cyanophenyl)propanoic acid | |

CAS RN |

500770-81-0 |

Source

|

| Record name | (3S)-3-[(tert-Butoxycarbonyl)amino]-3-(3-cyanophenyl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60426707 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[3-(4-Aminophenyl)propyl]-N,N-dimethylamine](/img/structure/B112621.png)

![2-Methoxyethyl 2-aminobenzo[d]thiazole-6-carboxylate](/img/structure/B112631.png)